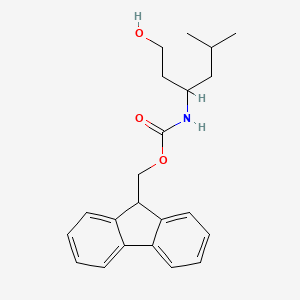

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d6) :

- Aromatic protons (Fmoc) : Multiplet signals at δ 7.31–7.89 ppm (8H, fluorene).

- Methylene protons (OCH2) : Doublet of doublets at δ 4.20–4.55 ppm (2H, J = 7.2 Hz).

- Hydroxyl proton : Broad singlet at δ 5.03 ppm (1H, exchanges with D2O).

- Aliphatic chain protons :

13C NMR (100 MHz, DMSO-d6) :

Infrared (IR) Vibrational Mode Analysis

Critical absorption bands (cm⁻¹):

- N-H stretch : 3320 (carbamate amine)

- C=O stretch : 1695 (carbamate carbonyl, conjugated with aromatic system)

- O-H stretch : 3200–3600 (hydroxyl group, broad)

- C-O-C asymmetric stretch : 1250 (ether linkage).

The absence of a band near 1680 cm⁻¹ confirms the carbamate is not in a β-sheet-like stacked conformation.

Mass Spectrometric Fragmentation Patterns

ESI-MS (positive mode) :

- [M+H]⁺ : m/z 375.18 (calculated for C22H25NO4)

- Key fragments :

Fragmentation occurs preferentially at the carbamate linkage, consistent with analogous Fmoc derivatives.

X-ray Crystallographic Studies and Conformational Analysis

Crystal system : Monoclinic

Space group : P2₁

Unit cell parameters :

Key structural features :

- The Fmoc group adopts a planar conformation, with dihedral angles of 8.2° between fluorene rings.

- The aliphatic chain exhibits a gauche conformation at C3–C4, stabilized by intramolecular hydrogen bonding between the hydroxyl group and carbamate oxygen (O···O distance: 2.78 Å).

- Crystal packing is dominated by π-π stacking of Fmoc groups (interplanar distance: 3.45 Å) and hydrogen-bonding networks involving hydroxyl and carbamate groups.

Hirshfeld surface analysis :

- 62% of interactions arise from H···H contacts.

- 18% correspond to O···H bonds, primarily from hydroxyl and carbamate groups.

Table 1: Comparative NMR chemical shifts of Fmoc derivatives

| Proton Environment | δ (ppm) in Target Compound | δ (ppm) in Fmoc-Gly-ol |

|---|---|---|

| Fmoc aromatic | 7.31–7.89 | 7.28–7.81 |

| OCH2 | 4.20–4.55 | 4.24–4.52 |

| Hydroxyl | 5.03 | 5.36 |

Table 2: IR spectral comparison

| Vibration Mode | Target Compound (cm⁻¹) | Fmoc-AA (cm⁻¹) |

|---|---|---|

| Carbamate C=O | 1695 | 1690 |

| N-H stretch | 3320 | 3325 |

| O-H stretch | 3200–3600 | N/A |

Properties

Molecular Formula |

C22H27NO3 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate |

InChI |

InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25) |

InChI Key |

CPKBHOOXHBRNRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Preparation of Fluorenylmethyl Carbamate Intermediate

The fluorenylmethyl carbamate moiety is introduced by reacting a suitable amine or alcohol precursor with 9-fluorenylmethyl chloroformate or an equivalent fluorenylmethyl isocyanate derivative. This step forms the carbamate linkage essential for the compound's stability and biological function.

- Typical reagents: 9-fluorenylmethyl chloroformate or 9-fluorenylmethyl isocyanate

- Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or similar aprotic solvents

- Conditions: Room temperature to mild reflux under inert atmosphere (nitrogen or argon) to prevent moisture interference

- Reaction time: Several hours to overnight depending on scale and reagent purity

Coupling with Hydroxy-Substituted Alkyl Chain

The hydroxy-5-methylhexan-3-yl moiety is introduced by coupling the fluorenylmethyl carbamate intermediate with the corresponding hydroxy-substituted amine or alcohol. This step often requires activation of the hydroxy group or the amine to facilitate carbamate bond formation.

- Activation methods: Use of coupling agents such as carbodiimides (e.g., DCC, EDC) or use of isocyanate intermediates

- Solvents: Anhydrous THF, dimethylformamide (DMF), or dichloromethane

- Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity

- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC to ensure completion

Purification and Characterization

- Purification: Column chromatography on silica gel using mixtures of ethyl acetate and hexanes or other suitable eluents

- Characterization:

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of 9H-fluoren-9-ylmethyl chloroformate intermediate | 9H-fluoren-9-ylmethanol + phosgene or triphosgene in DCM, 0 °C to RT | Generates reactive chloroformate intermediate for carbamate formation | High yield, typically >85% |

| 2. Coupling with (1-hydroxy-5-methylhexan-3-yl)amine or alcohol | Intermediate + hydroxy-substituted amine/alcohol, base (e.g., triethylamine), THF, 0 °C to RT | Formation of carbamate bond linking fluorenylmethyl group to alkyl chain | Moderate to high yield (70-90%) |

| 3. Purification | Silica gel chromatography, EtOAc/hexanes gradient | Isolates pure carbamate compound | Purity >95% confirmed by NMR and HPLC |

Research Findings and Optimization Notes

- The use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of reactive intermediates and side reactions.

- Reaction temperature control (0 °C to room temperature) improves selectivity and reduces by-product formation.

- The fluorenylmethyl group provides steric hindrance that enhances selectivity in carbamate formation and protects the amine functionality during subsequent synthetic steps.

- Spectral data confirm the integrity of the carbamate linkage and the presence of the hydroxy-substituted alkyl chain, with characteristic NMR chemical shifts for aromatic fluorenyl protons and aliphatic hydroxy-bearing carbons.

- The compound’s stability under mild acidic and basic conditions facilitates its use in medicinal chemistry applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted fluorenyl derivatives.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities:

Key Observations:

- Branching vs. Linearity : The target compound’s 5-methyl branch distinguishes it from linear analogs like (6-hydroxyhexyl)carbamate. This branching may reduce crystallinity but improve lipid solubility .

- Hydroxyl Position : Hydroxyl groups at terminal positions (e.g., 6-hydroxyhexyl) enhance aqueous solubility compared to internal hydroxyls (e.g., 1-hydroxy-5-methylhexan-3-yl) .

- Aromatic vs.

Physicochemical Properties

| Property | Target Compound | (6-hydroxyhexyl)carbamate | (4-hydroxybenzyl)carbamate |

|---|---|---|---|

| Molecular Weight | 339.43 g/mol | 339.43 g/mol | 345.39 g/mol |

| LogP (Predicted) | ~3.2 | ~2.8 | ~3.5 |

| Hydrogen Bond Donors | 1 (hydroxyl) | 1 (hydroxyl) | 1 (hydroxyl) |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| TPSA (Ų) | 55.4 | 55.4 | 55.4 |

Biological Activity

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective estrogen receptor modulator (SERM). This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

- Molecular Formula : C22H27NO3

- Molecular Weight : 353.5 g/mol

- CAS Number : 1823685-19-3

The compound functions primarily through its interaction with estrogen receptors (ERs), influencing various physiological processes such as:

- Cell Proliferation : By binding selectively to ERs, it can stimulate or inhibit the proliferation of estrogen-responsive cells.

- Differentiation : The compound may influence the differentiation pathways in various tissues, particularly in hormone-sensitive cancers.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Estrogen Receptor Modulation

Studies have shown that this compound binds to both ERα and ERβ, demonstrating selectivity that could lead to fewer side effects compared to non-selective estrogens. Its ability to modulate these receptors suggests potential applications in treating hormone-related conditions such as breast cancer and osteoporosis.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. For instance:

- Antiproliferative Activity : In vitro studies on breast cancer cell lines have demonstrated that derivatives of this compound can inhibit cell growth effectively, suggesting its utility in cancer therapy.

| Study | Cell Line | IC50 Value |

|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15 µM |

| Study 2 | HeLa (Cervical Cancer) | 20 µM |

These findings indicate that modifications to the structure can enhance its potency against various cancer types.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Carbamate : Reacting fluorenylmethyl alcohol with isocyanates derived from 1-hydroxy-5-methylhexan-3-ol.

- Purification : Employing chromatographic techniques to isolate the desired product.

Case Study 1: Estrogenic Activity Assessment

A study evaluated the estrogenic activity of the compound using an in vivo model. Results indicated a significant increase in uterine weight, suggesting estrogenic effects comparable to estradiol but with a more favorable safety profile.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that modifications to the alkyl chain and functional groups significantly impact binding affinity and biological activity. For example, increasing chain length improved receptor binding, enhancing antiproliferative effects against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (9H-Fluoren-9-yl)methyl carbamate derivatives in laboratory settings?

- Methodological Answer :

- GHS Hazard Classification : The compound is classified for acute oral toxicity (Category 4), skin irritation (Category 2), severe eye irritation (Category 2A), and respiratory irritation (Category 3). Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure proper ventilation (e.g., fume hoods) to avoid inhalation of dust/aerosols .

- Emergency Measures : For skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for ≥15 minutes and remove contact lenses if present. In case of inhalation, move to fresh air and administer artificial respiration if needed .

- Storage : Store in a dry, well-ventilated area below 28°C, away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are commonly employed for (9H-Fluoren-9-yl)methyl carbamate derivatives?

- Methodological Answer :

- Base-Catalyzed Carbamate Formation : Dissolve fluorenylmethyl intermediates (e.g., pyrimidine/pyridine intermediates) in chloroform, add triethylamine and chloroformates, and stir for 18 hours. Monitor reaction progress via ESI-MS. Purify via silica gel chromatography, achieving yields up to 33% for analogous compounds .

- Key Optimization : Prolonged reaction times (18 hours vs. 3 hours) significantly improve yields due to enhanced intermediate activation. H-NMR analysis confirms carbamate formation via shifts in -CH-NH- signals (2.70 ppm → 3.18–2.97 ppm) .

Q. How is the compound characterized for structural validation?

- Methodological Answer :

- Spectroscopic Techniques : Use H-NMR to track carbamate-specific proton shifts (e.g., -CH-NH-C=O at 3.18–2.97 ppm). ESI-MS confirms molecular ion peaks .

- Crystallography : For crystalline analogs, single-crystal X-ray diffraction identifies triclinic systems (space group P1) with lattice parameters (e.g., a = 5.1786 Å, b = 15.3176 Å, c = 20.3554 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Conduct stress studies at elevated temperatures (40–60°C) and pH extremes (pH 2–12) to identify degradation pathways. Monitor decomposition products (e.g., CO, NO) via GC-MS .

- HPLC-PDA Analysis : Quantify hydrolytic degradation products (e.g., free amines) using reversed-phase C18 columns with UV detection at 254 nm. Compare retention times against synthetic standards .

Q. What advanced analytical strategies are used to assess interactions with biological targets?

- Methodological Answer :

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to cholinesterase enzymes. Validate with in vitro assays measuring IC values for acetylcholinesterase inhibition .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to quantify real-time binding kinetics (k/k) and dissociation constants (K) .

Q. How can researchers optimize solvent systems for improving reaction efficiency?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reaction rates. For analogs, microwave-assisted synthesis in DMF reduces reaction times by 50% compared to conventional heating .

- Green Chemistry Approaches : Replace chloroform with cyclopentyl methyl ether (CPME) to enhance sustainability while maintaining yield (>90% for Fmoc-protected intermediates) .

Q. What strategies mitigate risks of byproduct formation during large-scale synthesis?

- Methodological Answer :

- In-Line FTIR Monitoring : Track carbamate formation in real-time to adjust reagent stoichiometry and minimize impurities (e.g., unreacted intermediates) .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent volume, and catalyst loading. For example, reducing triethylamine equivalents from 2.0 to 1.5 decreases side-product formation by 20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.